molecular formula C14H11N3O4 B11973859 N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide CAS No. 106736-24-7

N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide

Katalognummer: B11973859
CAS-Nummer: 106736-24-7
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: DDLIPVBMLYZKFF-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 4-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and crystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

106736-24-7

Molekularformel

C14H11N3O4

Molekulargewicht

285.25 g/mol

IUPAC-Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O4/c18-13-7-1-10(2-8-13)9-15-16-14(19)11-3-5-12(6-4-11)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI-Schlüssel

DDLIPVBMLYZKFF-OQLLNIDSSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.